molecular formula C12H17NO2 B3081948 Tert-butyl 3-amino-4-methylbenzoate CAS No. 111773-25-2

Tert-butyl 3-amino-4-methylbenzoate

Cat. No. B3081948
CAS RN: 111773-25-2
M. Wt: 207.27 g/mol
InChI Key: XCGNZFAHSHDHJE-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-methylbenzoate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-4-methylbenzoate is 1S/C12H17NO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 3-amino-4-methylbenzoate is a solid compound . It has a molecular weight of 207.27 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Role as a Synthesis Intermediate

Tert-butyl 3-amino-4-methylbenzoate plays a critical role as an intermediate in the synthesis of various compounds. For example, it is used in the synthesis of a target mTOR-targeted PROTAC molecule, PRO1, through a palladium-catalyzed Suzuki reaction (Zhang et al., 2022).

In Room-Temperature Reactions

It can serve as a substitute in room-temperature reactions. For instance, tert-butyl perbenzoate, a derivative, is used as an alternative to benzoquinone in Fujiwara-Moritani reactions, enhancing the system's performance (Liu & Hii, 2011).

In Magnetism Studies

The compound has been utilized in the synthesis of Schiff-base proligands, which are used with lanthanides to study varying arrangements of metal atoms and their magnetic properties (Yadav et al., 2015).

In Hydrogen-Bonded Structures

It is used in studying hydrogen-bonded structures, such as in the creation of hydrogen-bonded chains and tetramolecular aggregates, providing insights into molecular interactions (Abonía et al., 2007).

As a Radical Initiator

Tert-butyl peroxybenzoate, a related compound, is used as a radical initiatorand methyl source in the α-methylation of 1,3-dicarbonyl compounds. This process is significant for the direct α-methylation providing α-methyl derivatives (Guo et al., 2014).

In Antibacterial Activity

Compounds derived from tert-butyl 3-amino-4-methylbenzoate show potential in antibacterial activities. A series of lipophilic benzoxazoles, prepared using similar compounds, have shown activity against Mycobacterium tuberculosis and other strains (Vinšová et al., 2004).

In Dihydroxylation Reactions

Its derivatives are also used in dihydroxylation reactions of acyclic allylic amines, contributing to the asymmetric synthesis of complex sugar molecules, showcasing its versatility in organic synthesis (Csatayová et al., 2011).

In Photolysis Studies

Tert-butyl aroylperbenzoates, closely related to tert-butyl 3-amino-4-methylbenzoate, are studied in laser flash photolysis to understand the kinetics of singlet and triplet states, contributing to photochemical research (Shah & Neckers, 2004).

Reactivity Studies

Research on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, provides insights into the reactivity under various conditions, crucial for synthetic organic chemistry (Mironovich & Shcherbinin, 2014).

Antioxidant Activity Studies

Studies on novel derivatives of tert-butyl 3-amino-4-methylbenzoate, such as 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, investigate their in vitro antioxidant activities. This research helps in understanding the compound's potential in pharmacology and medicine (Yüksek et al., 2015).

In Synthetic Processes

This compound is involved in the bismuth-based cyclic synthesis of other complex organic compounds, demonstrating its versatility in synthetic chemistry (Kindra & Evans, 2014).

Safety and Hazards

The safety information for Tert-butyl 3-amino-4-methylbenzoate indicates that it has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl 3-amino-4-methylbenzoate is primarily through its role as a protecting group for amines . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a common strategy to protect an amino group, allowing for transformations of other functional groups . This has to do with the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Result of Action

The molecular and cellular effects of Tert-butyl 3-amino-4-methylbenzoate’s action are largely dependent on the specific biochemical context in which it is used. As a protecting group for amines, it can facilitate the selective modification of proteins and other biomolecules .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-amino-4-methylbenzoate can be influenced by various environmental factors. For instance, the removal of the Boc protecting group is achieved with a strong acid . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound should be stored in a dark place, sealed in dry, at 2-8°C , indicating that light, moisture, and temperature can affect its stability.

properties

IUPAC Name

tert-butyl 3-amino-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGNZFAHSHDHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4-methylbenzoate

Synthesis routes and methods

Procedure details

The compound (29.3 g, 123 mmol) of step A was dissolved in methanol (500 ml), ferric chloride (FeCl3) (1.73 g, 10.7 mmol) and activated carbon (4.5 g) were added and the mixture was stirred at room temperature. Then, hydrazine monohydrate (20 ml, 412 mmol) was added, and the mixture was heated under reflux for 45 min. The reaction mixture was cooled, filtered through celite, and the solution was concentrated under reduced pressure. The obtained oil was diluted with an ethyl acetate-hexane=1:1 mixed solvent (300 ml), washed with saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (26.2 g) as a pale-yellow oil.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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